molecular formula C11H17NO4 B6174371 1-tert-butyl 2-methyl 3-methylideneazetidine-1,2-dicarboxylate CAS No. 2648939-06-2

1-tert-butyl 2-methyl 3-methylideneazetidine-1,2-dicarboxylate

Cat. No.: B6174371
CAS No.: 2648939-06-2
M. Wt: 227.3
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Description

1-tert-Butyl 2-methyl 3-methylideneazetidine-1,2-dicarboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of tert-butyl and methyl groups in its structure contributes to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 2-methyl 3-methylideneazetidine-1,2-dicarboxylate typically involves multiple steps, starting with the formation of the azetidine ring. One common approach is the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired product without unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 2-methyl 3-methylideneazetidine-1,2-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or neutral medium.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. The reaction is often performed in anhydrous ether or alcohol solvents.

  • Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides and strong bases. The reaction conditions vary depending on the specific nucleophile and substrate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

1-tert-Butyl 2-methyl 3-methylideneazetidine-1,2-dicarboxylate has several scientific research applications across different fields:

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe to study biological systems and interactions with biomolecules.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-tert-butyl 2-methyl 3-methylideneazetidine-1,2-dicarboxylate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

  • 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate

  • 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

  • Other azetidine and pyrrolidine derivatives

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Properties

CAS No.

2648939-06-2

Molecular Formula

C11H17NO4

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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